5-Nitropyridine-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

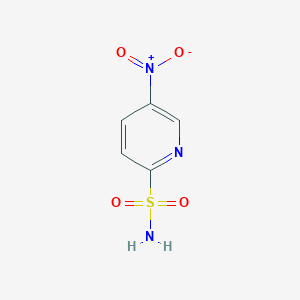

5-Nitropyridine-2-sulfonamide: is an organic compound with the molecular formula C5H5N3O4S and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a sulfonamide group (-SO2NH2) at the 2-position on a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 5-nitropyridine-2-sulfonic acid . The sulfonic acid is subsequently converted to the sulfonamide by reaction with ammonia or amines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted by oxygen, nitrogen, and halogen nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, forming 5-aminopyridine-2-sulfonamide.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkoxides, amines, and halides.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products:

Substitution Products: 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, 2-chloro-5-nitropyridine.

Reduction Products: 5-aminopyridine-2-sulfonamide.

Oxidation Products: 5-nitropyridine-2-sulfonic acid.

Aplicaciones Científicas De Investigación

Chemistry: 5-Nitropyridine-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in substitution reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group mimics the structure of certain biological molecules, making it useful in drug design and development .

Medicine: Sulfonamide derivatives, including this compound, have shown potential as antibacterial and anticancer agents. They inhibit the growth of bacteria by interfering with folate metabolism .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it valuable in the formulation of specialty chemicals .

Mecanismo De Acción

The mechanism of action of 5-Nitropyridine-2-sulfonamide primarily involves the inhibition of enzymes involved in folate metabolism. The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the antibacterial effects of the compound.

Comparación Con Compuestos Similares

5-Nitropyridine-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position.

2-Nitropyridine-5-sulfonamide: The nitro and sulfonamide groups are interchanged, leading to different reactivity and biological activity.

4-Nitropyridine-2-sulfonamide: The nitro group is at the 4-position, affecting its chemical properties and applications.

Uniqueness: 5-Nitropyridine-2-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its role as an enzyme inhibitor make it a valuable compound in both research and industrial applications .

Actividad Biológica

5-Nitropyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group at the 5-position and a sulfonamide functional group attached to the pyridine ring. This unique structure contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of enzymes related to folate metabolism. The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial growth, making it a valuable compound in antibacterial applications.

Antibacterial Activity

This compound has demonstrated efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. In studies, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 1.49 μM against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.50 |

| Escherichia coli | 0.75 |

| Klebsiella pneumoniae | 1.00 |

| Pseudomonas aeruginosa | 1.49 |

Antiviral Properties

Research indicates that sulfonamides, including this compound, may possess antiviral properties, particularly against strains such as coxsackievirus B and influenza viruses. The structural features of this compound enhance its interaction with viral targets, potentially leading to improved therapeutic profiles compared to traditional sulfonamides.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against clinical isolates of resistant bacteria. The compound showed significant activity, particularly against ampicillin-resistant strains, indicating its potential as an alternative treatment option .

- Antiviral Activity : Another investigation focused on the antiviral effects of sulfonamides, revealing that compounds similar to this compound exhibited notable inhibition against viral replication in vitro. The findings suggest a promising avenue for developing antiviral therapies based on this compound's structure.

Research Findings

Recent studies have underscored the importance of structure-activity relationships (SAR) in optimizing the biological activity of sulfonamides. Modifications to the nitro and sulfonamide groups can significantly influence their efficacy against specific pathogens .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Nitro group position | Alters enzyme binding affinity |

| Sulfonamide chain length | Impacts solubility and uptake |

| Substituents on pyridine | Enhance or reduce antibacterial potency |

Propiedades

IUPAC Name |

5-nitropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCFZPAJPRESBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.